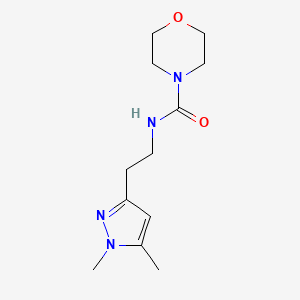

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-10-9-11(14-15(10)2)3-4-13-12(17)16-5-7-18-8-6-16/h9H,3-8H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXGXFMMDMVMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide typically involves the following steps:

-

Formation of the Pyrazole Moiety: : The pyrazole ring can be synthesized via the reaction of 1,3-diketones with hydrazines. For instance, acetylacetone reacts with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole.

-

Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

-

Coupling with Morpholine: : The alkylated pyrazole is then coupled with morpholine-4-carboxylic acid chloride under basic conditions to form the final product, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

-

Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamine side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety, such as N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly the phosphoinositide 3-kinase (PI3K) pathway. The inhibition of PI3K is crucial in the treatment of various cancers, including breast cancer and other solid tumors, where mutations in the PIK3CA gene are prevalent .

Inflammatory Diseases

The compound has also been studied for its potential in treating inflammatory diseases. By targeting specific kinases involved in inflammatory responses, it may help modulate immune system activity. This is particularly relevant in conditions such as systemic lupus erythematosus and multiple sclerosis, where inflammation plays a critical role .

Structure-Activity Relationship Studies

Synthesis and Modification

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide has been explored to optimize its pharmacological properties. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole ring and morpholine structure can enhance selectivity and potency against specific targets such as PI3K .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on PI3K Inhibition | The compound exhibited IC50 values indicating potent inhibition of PI3Kδ isoform | Suggests potential use in targeted cancer therapies |

| Research on Inflammatory Responses | Demonstrated reduction in pro-inflammatory cytokines in vitro | Highlights therapeutic potential for autoimmune diseases |

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

- Target Compound : The pyrazole group may improve π-π stacking interactions in biological targets, while the ethyl linker balances flexibility and rigidity.

- Xamoterol: The phenolic ether and amine groups facilitate solubility and receptor binding, critical for its cardiovascular activity .

- Compound 52 : Fluorine atoms enhance electronegativity and resistance to oxidative metabolism, common in anticancer and antiviral agents .

Toxicological and Regulatory Profiles

Hydrogen-Bonding and Crystallography

Morpholine carboxamides often exhibit directional hydrogen-bonding networks, as described by Bernstein et al. . While crystallographic data for the target compound is unavailable, analogs like Xamoterol likely form intermolecular H-bonds via morpholine oxygen and carboxamide NH groups, influencing crystal packing and solubility. Such patterns are critical for predicting bioavailability and solid-state stability.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide

- Molecular Formula : CHNO

- CAS Number : 1205145-50-1

Synthesis Methods

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide typically involves:

- Formation of the Pyrazole Moiety : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone.

- Morpholine Derivative Formation : Morpholine can be synthesized via the reaction of 2-aminoethanol with appropriate carbonyl compounds.

- Coupling Reaction : The final step involves the formation of an amide bond between the pyrazole and morpholine components, often facilitated by coupling agents like EDCI or DCC in the presence of a base.

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide has been shown to interact with various biological targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes such as alkaline phosphatase, which plays a role in various physiological processes including bone mineralization and dephosphorylation reactions .

Biological Evaluations

Several studies have evaluated the biological activity of this compound:

- Anti-Cancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine have shown significant inhibition rates (IC) against MCF7 and A549 cell lines .

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, contributing to reduced cytokine production in vitro .

- Enzyme Inhibition : It has been reported that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine derivatives can inhibit ecto-nucleotidases, which are crucial for nucleotide metabolism and signal transduction pathways .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on various pyrazole derivatives demonstrated that certain modifications to the pyrazole structure significantly increased cytotoxicity against cancer cell lines such as Hep-2 and P815. The results indicated that structural variations could enhance biological activity, suggesting that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine derivatives could be optimized for better therapeutic outcomes .

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that morpholine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.